Tectochrysin: A Technical Guide to its Chemical Structure, Properties, and Biological Activities
Tectochrysin: A Technical Guide to its Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tectochrysin, a naturally occurring O-methylated flavone, has garnered significant attention within the scientific community for its diverse pharmacological properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of tectochrysin. Detailed experimental methodologies and signaling pathway diagrams are presented to facilitate further research and drug development efforts.
Chemical Identity and Structure
Tectochrysin, with the systematic IUPAC name 5-Hydroxy-7-methoxy-2-phenyl-4H-1-benzopyran-4-one, is a flavonoid distinguished by a methoxy group at the C7 position and a hydroxyl group at the C5 position of the flavone backbone.[1][2] This substitution pattern is crucial for its biological activity.
The chemical identifiers for tectochrysin are summarized in the table below.
| Identifier | Value |
| IUPAC Name | 5-Hydroxy-7-methoxy-2-phenyl-4H-1-benzopyran-4-one[1][2] |
| Synonyms | 5-Hydroxy-7-methoxyflavone, Chrysin 7-methylether, Techtochrysin[1][3] |
| CAS Number | 520-28-5[1][3][4][5][6] |
| Molecular Formula | C₁₆H₁₂O₄[1][3][4][6] |
| Canonical SMILES | COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O[1][2][3] |
| InChI Key | IRZVHDLBAYNPCT-UHFFFAOYSA-N[1][2][4] |
Chemical Structure Diagram:
Caption: 2D chemical structure of Tectochrysin, illustrating the A, B, and C rings of the flavone backbone with hydroxyl and methoxy substitutions.
Physicochemical Properties
The physical and chemical properties of tectochrysin are essential for its handling, formulation, and pharmacokinetic profiling.
| Property | Value | Source |
| Molecular Weight | 268.26 g/mol | [1][2][3][6] |
| Melting Point | 161-165 °C | [3][4] |
| Appearance | White needle-shaped crystals | [7] |
| Solubility | Soluble in methanol, ethanol, and DMSO | [7] |
| Storage | Store at 2°C - 8°C, protect from light | [3] |
Biological Activities and Signaling Pathways
Tectochrysin exhibits a range of biological activities, with anti-inflammatory, antioxidant, and anticancer effects being the most prominent.
Anti-inflammatory Activity via NF-κB Inhibition
A primary mechanism of tectochrysin's anti-inflammatory action is through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7][8] Tectochrysin has been shown to directly bind to the p50 subunit of NF-κB.[8] This interaction inhibits the phosphorylation of IκB, which in turn prevents the translocation of the p50 and p65 subunits into the nucleus.[8]
Caption: Tectochrysin inhibits the NF-κB signaling pathway.
Anticancer Activity: Induction of Apoptosis in Colon Cancer Cells
Tectochrysin has demonstrated significant anticancer effects, particularly in colon cancer cell lines such as SW480 and HCT116.[8] It inhibits cell growth in a concentration-dependent manner and induces apoptotic cell death.[8]
IC₅₀ Values for Cell Growth Inhibition: [8]
| Cell Line | IC₅₀ (µg/mL) |
| SW480 | 6.3 |
| HCT116 | 8.4 |
The induction of apoptosis is a key mechanism of its antitumor activity. Studies have shown that tectochrysin treatment leads to an increase in apoptotic cells, as observed through DAPI staining and TUNEL assays.[8]
Caption: Tectochrysin's anticancer effect on colon cancer cells.
Experimental Protocols
This section provides an overview of the methodologies used in the evaluation of tectochrysin's biological activities.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol Overview: [8]
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Cell Seeding: Plate colon cancer cells (e.g., SW480, HCT116) in a 96-well plate at a density of 1x10⁴ cells per well.
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Treatment: Treat the cells with varying concentrations of tectochrysin (e.g., 1, 5, 10 µg/mL) for a specified duration (e.g., 24-72 hours).
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MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
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Solubilization: Discard the supernatant and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells).
Caption: Workflow for the MTT cell viability assay.
Apoptosis Detection (DAPI Staining and TUNEL Assay)
DAPI (4',6-diamidino-2-phenylindole) staining and TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assays are used to visualize and quantify apoptotic cells.
Protocol Overview for DAPI Staining: [8]
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Cell Culture and Treatment: Culture cells on coverslips and treat with tectochrysin.
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Fixation: Fix the cells with a suitable fixative (e.g., paraformaldehyde).
-
Permeabilization: Permeabilize the cells with a detergent (e.g., Triton X-100).
-
DAPI Staining: Incubate the cells with DAPI solution to stain the nuclei.
-
Microscopy: Visualize the cells under a fluorescence microscope. Apoptotic cells will show condensed or fragmented nuclei.
Protocol Overview for TUNEL Assay: [8]
-
Cell Preparation: Prepare cells as for DAPI staining (culture, treatment, fixation, permeabilization).
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs.
-
Visualization: Visualize the labeled cells using fluorescence microscopy. TUNEL-positive cells indicate DNA fragmentation, a hallmark of apoptosis.
Natural Occurrence
Tectochrysin is a naturally occurring flavonoid found in various plant species. Notable sources include:
Conclusion
Tectochrysin is a promising natural compound with well-defined anti-inflammatory and anticancer properties. Its ability to modulate the NF-κB signaling pathway and induce apoptosis in cancer cells makes it a valuable candidate for further investigation in drug discovery and development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of tectochrysin.
References
- 1. Techtochrysin - Wikipedia [en.wikipedia.org]
- 2. Tectochrysin | C16H12O4 | CID 5281954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. extrasynthese.com [extrasynthese.com]
- 6. Tectochrysin phyproof Reference Substance 520-28-5 [sigmaaldrich.com]
- 7. 5-HYDROXY-7-METHOXYFLAVONE | 520-28-5 [chemicalbook.com]
- 8. glpbio.com [glpbio.com]
- 9. tectochrysin, 520-28-5 [thegoodscentscompany.com]
